2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane is an organic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol . This compound is characterized by the presence of a bromine, chlorine, and methyl group attached to a phenoxy ring, which is further connected to an oxirane (epoxide) ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
The synthesis of 2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane typically involves the reaction of 2-bromo-4-chloro-6-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Analyse Chemischer Reaktionen
2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane undergoes various types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane is utilized in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can undergo nucleophilic attack by biological molecules such as proteins and nucleic acids. This leads to the formation of covalent adducts, which can alter the function of the target molecules and affect various biological pathways .
Vergleich Mit ähnlichen Verbindungen
2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane can be compared with other similar compounds such as:
2,2’-Methylenebis(6-bromo-4-chlorophenol): This compound also contains bromine and chlorine substituents on a phenolic ring but lacks the oxirane ring, making it less reactive in certain chemical transformations.
2-Bromo-4-chloro-6-methylphenol: This compound is a precursor in the synthesis of this compound and shares similar structural features but does not contain the oxirane ring.
The presence of the oxirane ring in this compound makes it unique and highly reactive, allowing it to participate in a wide range of chemical and biological reactions.
Eigenschaften
Molekularformel |
C10H10BrClO2 |
---|---|
Molekulargewicht |
277.54 g/mol |
IUPAC-Name |
2-[(2-bromo-4-chloro-6-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H10BrClO2/c1-6-2-7(12)3-9(11)10(6)14-5-8-4-13-8/h2-3,8H,4-5H2,1H3 |
InChI-Schlüssel |
GCOWELVTGROOIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OCC2CO2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.